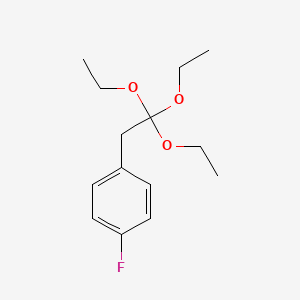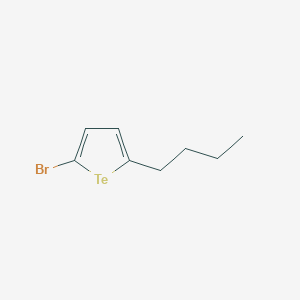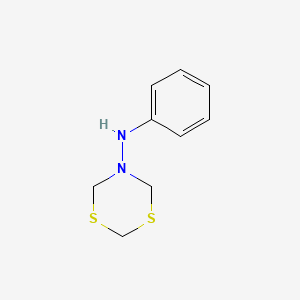![molecular formula C14H20O3S B12629544 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-甲氧基-3-甲硫基-苯基)-5,5-二甲基-[1,3]二氧六环是一种有机化合物,具有复杂的结构,包括一个甲氧基、一个甲硫基和一个二氧六环。
准备方法
合成路线和反应条件
2-(4-甲氧基-3-甲硫基-苯基)-5,5-二甲基-[1,3]二氧六环的合成通常涉及多个步骤。一种常见的方法包括在酸催化剂存在下,将4-甲氧基-3-甲硫基苯甲醛与2,2-二甲基-1,3-丙二醇反应,形成二氧六环。反应条件通常需要控制温度和惰性气氛,以防止不必要的副反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用蒸馏和重结晶等纯化技术,以获得高纯度的化合物。
化学反应分析
反应类型
2-(4-甲氧基-3-甲硫基-苯基)-5,5-二甲基-[1,3]二氧六环可以发生各种化学反应,包括:
氧化: 甲硫基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化为亚砜或砜。
还原: 该化合物可以使用锂铝氢化物等还原剂还原,以修饰官能团。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸和其他过氧化物。
还原: 锂铝氢化物、硼氢化钠。
取代: 卤化物、胺和硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,甲硫基的氧化可以生成亚砜或砜,而取代反应可以将各种官能团引入到甲氧基的位置。
科学研究应用
2-(4-甲氧基-3-甲硫基-苯基)-5,5-二甲基-[1,3]二氧六环具有多种科学研究应用:
化学: 用作有机合成中的构建块,以及各种化学反应中的试剂。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产特种化学品和材料。
作用机制
2-(4-甲氧基-3-甲硫基-苯基)-5,5-二甲基-[1,3]二氧六环的作用机制涉及它与特定分子靶标和途径的相互作用。甲氧基和甲硫基可以参与各种化学相互作用,影响化合物的反应性和生物活性。二氧六环提供结构稳定性,并可能影响化合物的整体性质。
相似化合物的比较
类似化合物
2-亚甲基-4-苯基-1,3-二氧戊环: 用于自由基开环聚合的环状酮缩醛.
噻吩连接的1,2,4-三唑: 具有抗菌和化疗特性的化合物.
1,3,4-噻二唑席夫碱衍生物: 以其生物活性和合成应用而闻名.
独特性
2-(4-甲氧基-3-甲硫基-苯基)-5,5-二甲基-[1,3]二氧六环因其官能团的组合以及二氧六环的存在而独一无二。
属性
分子式 |
C14H20O3S |
|---|---|
分子量 |
268.37 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylsulfanylphenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3S/c1-14(2)8-16-13(17-9-14)10-5-6-11(15-3)12(7-10)18-4/h5-7,13H,8-9H2,1-4H3 |
InChI 键 |
DKEJYBXSKSRRSW-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)



![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)


![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)

![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)

